molecular formula C26H18IN3O2 B3138868 3-Iodo-5-nitro-1-trityl-1H-indazole CAS No. 473416-34-1

3-Iodo-5-nitro-1-trityl-1H-indazole

Cat. No.: B3138868
CAS No.: 473416-34-1
M. Wt: 531.3 g/mol
InChI Key: MIYWDVQXBRZATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-nitro-1-trityl-1H-indazole, with CAS Number 473416-34-1 and molecular formula C₂₆H₁₈IN₃O₂, is a protected indazole derivative of significant value in organic synthesis and drug discovery . The compound features a trityl (triphenylmethyl) group attached to the indazole nitrogen, which serves as a protective group to direct regioselective functionalization at other positions of the heterocyclic core, particularly the iodine at the 3-position . This makes it a versatile and crucial synthetic intermediate for constructing more complex molecules. Research Applications and Value: The primary research value of this compound lies in its role as a building block for the synthesis of diverse indazole-based compounds . The iodine atom is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of carbon-based side chains, aryl groups, and other functionalities . Indazole derivatives are a prominent scaffold in medicinal chemistry, explored for their potential as inhibitors of kinases like JNK, which are implicated in neurodegenerative diseases, inflammatory conditions, and immune system disorders . The nitro group on the benzene ring of the indazole can be further reduced to an amine, providing an additional handle for derivatization to create novel compounds for biological screening . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-nitro-1-tritylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18IN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYWDVQXBRZATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 5 Nitro 1 Trityl 1h Indazole and Its Precursors

Foundational Approaches to the Indazole Core Synthesis

The indazole ring system, a bicyclic heteroaromatic structure, can be synthesized through various methods. nih.govresearchgate.net Classical approaches often involve the cyclization of ortho-substituted phenylhydrazines. nih.gov For instance, the reaction of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid can yield 1H-indazole through diazotization and subsequent ring closure. chemicalbook.com Another common strategy is the intramolecular cyclization of o-haloarylhydrazones, which can be promoted by metal catalysts like copper. nih.gov More contemporary methods include [3+2] cycloaddition reactions involving arynes and diazo compounds or hydrazones, offering an efficient route to the indazole skeleton. organic-chemistry.org The choice of method often depends on the desired substitution pattern on the indazole ring.

Strategies for the Construction of Substituted Indazole Precursors

The synthesis of the target compound requires the preparation of a specifically substituted indazole, namely 3-iodo-5-nitro-1H-indazole. This is achieved through sequential regioselective reactions.

The introduction of both an iodo and a nitro group onto the indazole ring at specific positions is a critical step.

The C-3 position of the indazole ring can be selectively iodinated. chim.itmdpi.com A common method involves treating the indazole with iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as dimethylformamide (DMF). chim.itmdpi.com While N-1 protected indazoles can be iodinated, the reaction is often performed on unprotected indazoles. chim.it This direct iodination provides a key intermediate for further functionalization.

The nitration of the indazole ring typically occurs at the C-5 position. rsc.org This electrophilic substitution is usually carried out using a nitrating mixture of concentrated nitric acid in sulfuric acid at controlled temperatures. The reaction kinetics suggest that the nitration proceeds through the conjugate acid of the indazole. rsc.org For instance, the nitration of 6-methyl-1H-indazole is directed to the adjacent C-5 position.

The synthesis of 5-nitro-1H-indazole is a key step towards the final product. A well-established method involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid with sodium nitrite, followed by cyclization. orgsyn.orgchemicalbook.com This procedure can provide the desired product in good yields after recrystallization. orgsyn.org Another route starts from 2-methyl-4-nitroaniline, which upon treatment with sodium nitrite in acetic acid, yields 5-nitro-1H-indazole. chemicalbook.com The resulting 5-nitro-1H-indazole serves as a crucial building block for subsequent iodination. chemicalbook.com

Synthesis of 3-Iodo-5-nitro-1H-indazole

N-1 Functionalization and Protecting Group Strategies in Indazole Synthesis

Data Tables

Table 1: Synthesis of 5-Nitro-1H-indazole

Starting Material Reagents Solvent Yield Reference
2-Amino-5-nitrotoluene Sodium nitrite Glacial acetic acid 72-80% orgsyn.org
2-Methyl-4-nitroaniline Sodium nitrite, water Acetic acid Quantitative chemicalbook.com
Table 2: Functionalization of the Indazole Ring
Reaction Substrate Reagents Position Reference
Iodination 1H-Indazole Iodine, Potassium hydroxide C-3 chim.itmdpi.com
Nitration Indazole Nitric acid, Sulfuric acid C-5 rsc.org

Tritylation as a Protective Strategy for the N-1 Position in 1H-Indazoles

The introduction of a protecting group onto a nitrogen atom within the indazole ring is a critical step in many synthetic routes. This is particularly important when subsequent reactions could otherwise occur at either the N-1 or N-2 position, leading to a mixture of regioisomers and reducing the yield of the desired product. nih.gov The trityl (triphenylmethyl, Tr) group is a bulky protecting group frequently employed for this purpose.

Direct Tritylation Methods for 3-Iodo-5-nitro-1H-indazole

The direct tritylation of the precursor, 3-iodo-5-nitro-1H-indazole, is a plausible and direct route to the target compound. This precursor is a known chemical entity. glpbio.comresearchgate.net The reaction involves treating 3-iodo-5-nitro-1H-indazole with trityl chloride in the presence of a suitable base. The base deprotonates the N-H of the indazole, forming an indazolide anion that then acts as a nucleophile, attacking the electrophilic carbon of trityl chloride.

Commonly used bases for this type of reaction include sodium hydride (NaH) or triethylamine (B128534) (TEA) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). nih.gov The selection of the base and solvent system can be crucial for optimizing the reaction yield and minimizing side products.

Table 1: Plausible Reaction Conditions for Direct Tritylation

ParameterConditionPurpose
Starting Material 3-Iodo-5-nitro-1H-indazoleThe core structure to be protected.
Reagent Trityl chloride (TrCl)Source of the trityl protecting group.
Base Sodium Hydride (NaH) or Triethylamine (TEA)To deprotonate the indazole N-H.
Solvent Tetrahydrofuran (THF) or DMFTo dissolve reactants and facilitate the reaction.
Temperature Room TemperatureMild conditions are often sufficient.

Comparative Analysis of Alternative N-1 Protecting Groups in Indazole Synthesis (e.g., Tetrahydropyran-2-yl)

While the trityl group is effective, other protecting groups can be employed for the N-1 position of indazoles, with the choice often depending on the specific reaction conditions required in subsequent synthetic steps. One such alternative is the tetrahydropyran-2-yl (THP) group.

The THP group is well-known for protecting alcohols and can also be used for N-H protection. organic-chemistry.orgyoutube.com It is introduced by reacting the substrate with 3,4-dihydropyran (DHP) under acidic catalysis. nih.gov Like the trityl group, the THP ether is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. organic-chemistry.orgnih.gov However, there are key differences between the two.

Table 2: Comparison of Trityl and THP Protecting Groups

FeatureTrityl (Tr)Tetrahydropyranyl (THP)
Introduction Trityl chloride with a base (e.g., TEA, NaH). nih.govDihydropyran with an acid catalyst (e.g., PTSA). nih.gov
Cleavage Mild to moderate acidic conditions (e.g., TFA, HCl).Mild acidic conditions (e.g., aqueous HCl). organic-chemistry.org
Steric Hindrance Very bulky, provides high regioselectivity. Less bulky, may result in lower regioselectivity.
Solubility Can increase solubility in nonpolar organic solvents.Can improve solubility of protected peptides. nih.gov
Chirality Achiral.Introduction creates a new stereocenter, potentially leading to diastereomers. organic-chemistry.org

Innovative Synthetic Approaches and Process Optimization for Indazole Derivatives

The synthesis of the indazole core itself is an area of active research, with modern techniques being applied to improve efficiency, safety, and scalability. These innovations are crucial for the production of precursors for compounds like 3-iodo-5-nitro-1-trityl-1H-indazole.

Application of Flow Chemistry in Indazole Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology in chemical synthesis. acs.org This approach offers significant advantages for the synthesis of indazoles, including enhanced safety, improved process control, and greater scalability. acs.orgclockss.org

Many traditional methods for synthesizing indazoles involve hazardous reagents or produce significant exotherms, making them risky to perform on a large scale in batch reactors. clockss.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling better control over reaction temperatures and minimizing the risk of runaway reactions. acs.orgclockss.org This technology allows for reactions to be conducted safely at elevated temperatures and pressures, which can dramatically increase reaction rates and throughput. acs.org The ability to rapidly synthesize multigram quantities of indazole derivatives on demand makes flow chemistry a highly attractive option for both academic research and industrial production. acs.org

Catalyst-Based Methodologies in Indazole Formation

Transition-metal catalysis has become one of the most important tools for the synthesis of 1H-indazoles. clockss.org These methods often involve the formation of the heterocyclic ring through C-H bond functionalization and annulation cascades, providing efficient and convergent access to highly substituted indazoles. nih.govacs.org

Several different metal catalysts have been successfully employed:

Rhodium(III) Catalysis : Rhodium(III) catalysts have been used to synthesize N-aryl-2H-indazoles from azobenzenes and aldehydes via a C-H bond addition, cyclization, and aromatization sequence. acs.orgnih.gov

Cobalt(III) Catalysis : More cost-effective cobalt(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles through C-H bond functionalization, offering a practical alternative to more expensive precious metals like rhodium. nih.gov

Copper Catalysis : Copper-catalyzed methods are versatile and widely used. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper catalyst can produce a broad scope of 2H-indazoles. organic-chemistry.org

Palladium Catalysis : Palladium catalysts are used in various indazole syntheses, including intramolecular amination reactions and couplings of 2-bromobenzonitriles with hydrazines. organic-chemistry.orgorganic-chemistry.org

These catalyst-based methodologies provide access to a wide array of indazole derivatives that can serve as precursors for more complex targets. The choice of catalyst can influence the regioselectivity and functional group tolerance of the reaction.

Table 3: Catalyst-Based Methodologies for Indazole Synthesis

Catalyst SystemReaction TypeStarting MaterialsProduct Type
Rhodium(III) C-H Activation/AnnulationAzobenzenes, Aldehydes2-Aryl-2H-indazoles acs.orgnih.gov
Cobalt(III) C-H Activation/AnnulationAzobenzenes, Aldehydes2-Aryl-2H-indazoles nih.gov
Copper(I/II) Multi-component Reaction2-Bromobenzaldehydes, Amines, Azide2-Substituted-2H-indazoles organic-chemistry.org
Palladium Intramolecular AminationN-Aryl-N-(o-bromobenzyl)hydrazines2-Aryl-2H-indazoles organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 3 Iodo 5 Nitro 1 Trityl 1h Indazole

Reactivity and Derivatization at the C-3 Iodo Moiety

The carbon-iodine bond at the C-3 position is a focal point for introducing molecular diversity through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-3 position of the indazole ring. The Suzuki-Miyaura coupling, in particular, has been successfully employed to introduce aryl and other organic fragments. ias.ac.inorganic-chemistry.org For instance, the reaction of 3-iodoindazole derivatives with boronic acids in the presence of a palladium catalyst and a base leads to the formation of 3-arylindazoles. ias.ac.in The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.govmdpi.com While the Heck reaction is another prominent palladium-catalyzed method for C-C bond formation, specific examples involving 3-Iodo-5-nitro-1-trityl-1H-indazole are less commonly detailed in readily available literature. However, the general principles of the Heck reaction suggest its potential applicability for the vinylation of the C-3 position.

It is noteworthy that the presence of unprotected N-H groups in indazoles can sometimes inhibit palladium-catalyzed reactions. nih.gov The N-1 trityl group in the title compound serves to circumvent this issue, allowing for efficient cross-coupling. However, in some cases, particularly with nitro-substituted indazoles, N-deprotection can occur under the reaction conditions. For example, the Suzuki coupling of N-Boc-3-iodo-7-nitroindazole was reported to result in the unprotected 3-iodo-7-nitro-1H-indazole in high yield rather than the desired C-3 arylation product. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Iodoindazoles
ReactantCoupling PartnerCatalyst/ConditionsProductYieldReference
5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamideAryl boronic acidsPd(OAc)₂, CsF5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamideGood ias.ac.in
Unprotected 3-iodo-5-nitroindazole (1b)Pinacol vinyl boronatePd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C5-Nitro-3-vinyl-1H-indazole87% nih.gov
3-chloroindazole5-indole boronic acidP2 (2.5 mol%), K₃PO₄, dioxane/H₂O, 100 °C3-(Indol-5-yl)indazoleGood to excellent nih.gov

Note: This table includes examples with related iodoindazole structures to illustrate the general reactivity.

Exploration of Nucleophilic Displacement Reactions at the Iodo-Substituted Position

The iodine atom at the C-3 position can also be displaced by various nucleophiles. While less common than cross-coupling reactions for this specific substrate, nucleophilic aromatic substitution (SNAr) can be a viable pathway, particularly given the electron-withdrawing nature of the nitro group which activates the ring towards nucleophilic attack. mdpi-res.com Potential nucleophiles could include amines or thiols, leading to the corresponding 3-amino or 3-thioether derivatives.

Transformations Involving the C-5 Nitro Group

The nitro group at the C-5 position is a versatile functional handle that can be readily transformed into other important functionalities, most notably an amino group.

Reductive Conversion of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion opens up a plethora of subsequent derivatization possibilities, such as amide bond formation or the introduction of other nitrogen-containing heterocycles. researchgate.net A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule. unimi.it

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orgresearchgate.net

Metal-Acid Systems: Classic examples include the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). unimi.it Anhydrous tin(II) chloride is also effective. researchgate.net

Other Reagents: Sodium hydrosulfite, zinc dust with ammonium (B1175870) formate, and indium in the presence of HCl are also viable options for this transformation. wikipedia.orgresearchgate.netresearchgate.net

The resulting 5-amino-1-trityl-1H-indazole is a key intermediate for the synthesis of various biologically active molecules.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical ConditionsNotesReference
H₂/Pd-CCatalytic amount of Pd/C, H₂ atmosphereWidely used, generally clean wikipedia.org
SnCl₂·2H₂OEtOH, refluxEffective and common laboratory method wikipedia.org
Fe/HClRefluxA classic and cost-effective method unimi.it
Zn/NH₄ClAqueous ammonium chlorideMild conditions wikipedia.org
Indium/HClAqueous THF, room temperatureCan be selective in the presence of other functional groups researchgate.net

Other Selective Chemical Modifications of the Nitro Moiety (e.g., to Azido)

While reduction to an amine is the most common transformation, the nitro group can potentially be converted into other functionalities. For instance, the conversion of a nitro group to an azido (B1232118) group can be achieved, although this is a less direct transformation and may require a multi-step sequence, such as reduction to the amine followed by diazotization and substitution with an azide (B81097) source. Direct conversion methods are not as prevalent. The resulting azide can then participate in various reactions, such as cycloadditions.

Manipulation and Role of the N-1 Trityl Protecting Group

The trityl (triphenylmethyl) group at the N-1 position serves as a crucial protecting group. Its bulky nature prevents N-arylation or other reactions at this position and can influence the regioselectivity of other reactions on the indazole ring. The trityl group is known for its lability under acidic conditions, which allows for its removal when desired. total-synthesis.com

The deprotection of the trityl group is typically achieved by treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). total-synthesis.comresearchgate.net The ease of removal can be modulated by substituents on the phenyl rings of the trityl group; for example, methoxy-substituted trityl groups are cleaved under milder acidic conditions. total-synthesis.com In some instances, reductive deprotection methods using reagents like lithium powder and a catalytic amount of naphthalene (B1677914) can also be employed for N-trityl groups. organic-chemistry.org The ability to remove the trityl group provides access to the N-H indazole, which can be important for biological activity or for further synthetic manipulations at the N-1 position.

Selective Deprotection Methodologies for the Trityl Group

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for amines, alcohols, and thiols, prized for its steric bulk and, most notably, its susceptibility to removal under acidic conditions. total-synthesis.com The deprotection of the N-1 trityl group from this compound proceeds via an SN1-type mechanism, where protonation of the nitrogen-carbon bond leads to the formation of the highly stable triphenylmethyl cation. total-synthesis.comacgpubs.org This stability allows for the use of a variety of acidic reagents, ranging from strong acids like trifluoroacetic acid (TFA) to milder acids like acetic or formic acid. total-synthesis.com

The removal of trityl groups from nitrogen atoms typically requires relatively strong acidic conditions. tubitak.gov.tr A common and effective method involves treating the substrate with trifluoroacetic acid, often in a co-solvent such as dichloromethane (DCM). commonorganicchemistry.com The reaction is generally rapid and clean, yielding the deprotected 3-Iodo-5-nitro-1H-indazole and the triphenylmethyl cation, which can be scavenged or removed during workup.

While standard Brønsted acids are most common, other reagent systems have been developed for trityl group removal. total-synthesis.com These include Lewis acid-based systems, such as boron trifluoride etherate (BF₃·Et₂O) in combination with a mild proton source, which can facilitate cleavage under specific conditions. rsc.org For substrates that may be sensitive to strongly acidic environments, reductive deprotection methods offer an alternative, such as using lithium powder with a catalytic amount of naphthalene. organic-chemistry.orgresearchgate.net

Method Reagents & Conditions Mechanism/Principle Typical Application Reference
Acidolysis (Strong Acid) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), Room TemperatureSN1 cleavage via formation of the stable trityl cation.Standard, efficient removal of N-trityl groups. total-synthesis.comcommonorganicchemistry.com
Acidolysis (Mild Acid) 80% Acetic Acid (AcOH) in H₂O, HeatSlower SN1 cleavage, useful if other acid-labile groups are present that require stronger conditions for removal.Selective deprotection where differentiation from more labile groups is needed. total-synthesis.com
Lewis Acid Catalysis Boron Trifluoride Etherate (BF₃·Et₂O), Triethylsilane (TES), Hexafluoroisopropanol (HFIP)Lewis acid activates the C-N bond, facilitating cleavage. TES acts as a scavenger for the trityl cation.Mild conditions compatible with various other protecting groups like acetyl and silyl (B83357) ethers. rsc.org
Reductive Cleavage Lithium (Li) powder, Naphthalene (catalytic), Tetrahydrofuran (B95107) (THF)Reductive detritylation affording the free amine (or NH-indazole).Non-acidic conditions suitable for highly acid-sensitive substrates. organic-chemistry.orgresearchgate.net

This table presents representative methodologies for N-trityl deprotection based on established chemical principles.

Advanced Computational and Theoretical Studies on Indazole Scaffolds Relevant to 3 Iodo 5 Nitro 1 Trityl 1h Indazole

Quantum Chemical Calculations for Elucidating Electronic Structure and Predicting Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. nih.gov These calculations can determine the distribution of electrons within an indazole derivative, revealing key information about its stability, reactivity, and potential interaction with biological targets.

For instance, the electronic structure of an indazole derivative, including the location of frontier molecular orbitals (HOMO and LUMO), can predict its susceptibility to electrophilic or nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. researchgate.net In the context of 3-Iodo-5-nitro-1-trityl-1H-indazole, the electron-withdrawing nitro group at the 5-position and the bulky, electron-donating trityl group at the N1 position significantly influence the electronic distribution across the indazole ring. The iodine atom at the 3-position further modifies the electronic landscape, creating specific sites of reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net These maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the nitro group's oxygen atoms and a more positive potential near the hydrogen atoms of the benzene (B151609) ring, providing clues about its non-covalent interactions.

Conformational Analysis and Stereochemical Considerations in Indazole Chemistry

The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity. quimicaorganica.org Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. quimicaorganica.orgpharmacy180.com For a substituted indazole like this compound, the orientation of the bulky trityl group relative to the indazole plane is a key conformational feature.

The presence of the large trityl group at the N1 position introduces significant steric hindrance, which will restrict the rotation around the N1-C(trityl) bond. This restriction can lead to a limited number of stable conformations, which can be predicted and analyzed using computational methods. Understanding the preferred conformation is crucial as it dictates how the molecule can fit into the binding pocket of a biological target.

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is also a vital consideration. quimicaorganica.org While this compound itself is not chiral, the introduction of chiral centers in other indazole derivatives can lead to stereoisomers with vastly different biological activities. Computational models can help in understanding the stereochemical requirements for a particular biological effect.

Molecular Modeling and Chemoinformatics Approaches in Indazole Research

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of indazole research, molecular docking is a widely used method to predict the binding orientation and affinity of a ligand (in this case, an indazole derivative) to a protein target. nih.govmdpi.com For a compound like this compound, docking studies could be employed to explore its potential interactions with various enzymes or receptors, providing hypotheses about its mechanism of action. nih.gov

Chemoinformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. nih.gov In drug discovery, chemoinformatics tools are used to analyze large datasets of chemical compounds and their biological activities. nih.gov For indazole research, these approaches can be used to identify common structural motifs responsible for a particular biological effect, a process known as pharmacophore modeling. This information can then be used to design new indazole derivatives with improved properties.

Predictive Computational Methodologies for Structure-Activity Relationship (SAR) Studies of Indazole Scaffolds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational methods have become integral to SAR analysis, enabling the development of predictive models. uni-bonn.de Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. nih.govmdpi.com

For indazole scaffolds, QSAR models can be built to predict the biological activity of new, unsynthesized derivatives. mdpi.com These models use descriptors that can be calculated from the molecular structure, such as electronic properties (from quantum chemical calculations), steric parameters, and lipophilicity. By analyzing the QSAR model, researchers can identify which structural features are most important for activity and use this knowledge to guide the design of more potent and selective compounds. nih.gov For this compound, a QSAR study could explore how variations in the substituents at different positions of the indazole ring affect a particular biological endpoint.

Applications of 3 Iodo 5 Nitro 1 Trityl 1h Indazole As a Versatile Synthetic Building Block

Strategic Utilization in the Construction of Diverse and Complex Indazole Derivatives

The primary utility of 3-iodo-5-nitro-1-trityl-1H-indazole lies in the remarkable reactivity of the carbon-iodine bond at the C3 position. This functionality serves as a versatile handle for the introduction of a wide array of substituents through various palladium-catalyzed cross-coupling reactions. The presence of the bulky trityl group at the N1 position effectively directs functionalization to the C3 position and prevents unwanted side reactions at the nitrogen atom.

A key transformation is the Suzuki-Miyaura coupling , which allows for the formation of carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids. While specific studies on the title compound are not extensively documented in publicly available literature, the reactivity of analogous N-protected 3-iodoindazoles is well-established. For instance, the coupling of 3-iodo-1H-indazole derivatives with organoboronic acids is a widely used method to produce 3-aryl-1H-indazoles, which are prevalent motifs in pharmacologically active compounds. aksci.com The trityl-protected scaffold of this compound is expected to undergo similar transformations, providing access to a diverse range of 3-aryl-5-nitro-1-trityl-1H-indazoles. Subsequent removal of the trityl group under mild acidic conditions would then yield the corresponding N-unprotected indazole derivatives.

Another powerful tool is the Sonogashira coupling , which facilitates the introduction of alkynyl groups at the C3 position. The reaction of 3-iodo-1-protected-indazoles with terminal alkynes, catalyzed by palladium and copper(I) complexes, proceeds efficiently to yield 3-alkynyl-1H-indazoles. These products are valuable intermediates themselves, as the alkyne moiety can be further elaborated into other functional groups. For example, a series of 3-ethynyl-1H-indazoles were synthesized and identified as inhibitors of the PI3K signaling pathway, highlighting the importance of this synthetic route.

The Heck reaction offers a pathway to introduce vinyl substituents at the C3 position by coupling with various alkenes. A patent for the synthesis of related indazole derivatives describes a Heck reaction between a 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine, demonstrating the feasibility of such transformations on the iodo-nitro-indazole core. This methodology provides access to 3-vinylindazoles, which are useful precursors for further functionalization.

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-amino-1H-indazole derivatives. While direct examples with the title compound are not prevalent, this reaction is a cornerstone of modern heterocyclic chemistry for installing amine functionalities.

The following table summarizes representative cross-coupling reactions that are highly applicable to the this compound scaffold, based on studies with analogous compounds.

Reaction Type Coupling Partner Catalyst System (Typical) Product Type Reference
Suzuki-MiyauraAryl/Heteroarylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)3-Aryl/Heteroaryl-1-trityl-indazole aksci.com
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)3-Alkynyl-1-trityl-indazole
HeckAlkenePd(OAc)₂, Ligand (e.g., P(o-tolyl)₃)3-Vinyl-1-trityl-indazole
Buchwald-HartwigAminePd Catalyst, Ligand (e.g., BINAP)3-Amino-1-trityl-indazole

Development of Novel Molecular Probes and Research Tools Incorporating the Indazole Core

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. aksci.com The title compound, this compound, serves as an excellent starting material for the synthesis of novel molecular probes and research tools designed to investigate biological processes. The nitro group at the 5-position, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and may also serve as a handle for further transformations, such as reduction to an amino group.

A significant area of application is in the development of kinase inhibitors . Many approved and investigational kinase inhibitors feature the indazole core. The ability to readily diversify the C3 position of the this compound scaffold through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors. For example, derivatives of 1H-indazole-3-carboxamide have been identified as potent PAK1 inhibitors, and 3-substituted 1H-indazoles have been evaluated for Aurora kinase activity. The title compound provides a direct route to such derivatives.

Furthermore, the trityl group itself can be exploited in the design of molecular probes. Trityl-based radicals have been used as probes for measuring superoxide (B77818) by electron paramagnetic resonance (EPR) spectroscopy. While the trityl group in the title compound is not a radical, its properties can be leveraged in probe design.

Facilitating the Design and Synthesis of Advanced Compound Libraries from the this compound Scaffold

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The robust and versatile reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of focused compound libraries.

By employing a variety of coupling partners in palladium-catalyzed reactions, a multitude of derivatives can be rapidly synthesized from this single advanced intermediate. For example, a library of 3-aryl-indazoles can be generated by reacting the title compound with a diverse set of boronic acids in a parallel synthesis format. Similarly, libraries of 3-alkynyl and 3-amino-indazoles can be constructed. The subsequent deprotection of the trityl group can be performed in a straightforward manner, yielding the final library of N-unprotected indazole derivatives. The synthesis of novel 1H-indazole derivatives with disubstituent groups has been reported to show remarkable inhibitory activities, underscoring the value of creating such libraries. The investigation of thiazolyl-indazole derivatives as scaffolds for SARS-CoV-2 MPro inhibitors further highlights the potential of indazole-based libraries in addressing pressing medical needs.

Contributions to Methodological Advancements in Heterocyclic Organic Synthesis

The use of well-defined, functionalized building blocks like this compound contributes significantly to the advancement of synthetic methodologies in heterocyclic chemistry. The presence of the trityl protecting group allows for selective reactions at other positions of the molecule without interference from the indazole NH group. This orthogonality is a key principle in modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency.

The development of synthetic routes utilizing such protected intermediates facilitates the exploration of new chemical space and the synthesis of novel heterocyclic systems that would be difficult to access through traditional methods. The reliable reactivity of the C-I bond in cross-coupling reactions also makes this compound a valuable substrate for the development and optimization of new catalytic systems. For instance, studies on the Suzuki-Miyaura cross-coupling of unprotected 3-iodoindazoles have provided insights into the challenges and solutions for functionalizing nitrogen-rich heterocycles. The use of N-protected analogues like the title compound often circumvents these challenges, thereby enabling broader application of these powerful synthetic methods.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-5-nitro-1-trityl-1H-indazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the indazole core. Key steps include:

  • Nitro and Iodo Substitution: Copper-mediated cyclization (e.g., CuI/K₂CO₃) facilitates regioselective iodination and nitro-group retention .
  • Tritylation: Protection of the indazole N1 position using trityl chloride under anhydrous conditions (DMF, 0–5°C) minimizes byproducts .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsByproducts Observed
CuI/K₂CO₃ cyclization68–7290°C, DMF, 20 mol% CuIMinor dehalogenation products
Friedel-Crafts acylation55–60AlCl₃, 1,2-dichlorobenzeneAryl ketone intermediates

Critical Considerations:

  • Solvent polarity (DMF vs. iPrOH) affects reaction kinetics and purity .
  • Hydrazine hydrate in ring closure may require Raney nickel for nitro-group reduction .

Q. What spectroscopic techniques are most effective for characterizing the nitro and trityl groups in this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The trityl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and nitro-group deshielding effects on adjacent carbons (δ 140–150 ppm) are diagnostic .
  • IR Spectroscopy: Asymmetric NO₂ stretching (~1520 cm⁻¹) confirms nitro-group integrity.
  • Mass Spectrometry (HRMS): Isotopic patterns for iodine (M⁺, M+2) validate iodination .

Note: Overlapping signals in crowded regions (e.g., aromatic protons) can be resolved using 2D NMR (HSQC, HMBC) .

Q. What safety protocols are recommended when handling this compound, considering its iodinated and nitro-functionalized structure?

Methodological Answer:

  • Nitro Group Hazards: Avoid friction/heat (risk of decomposition). Use explosion-proof equipment .
  • Iodine Handling: Employ fume hoods and PPE (gloves, goggles) to prevent thyroid exposure .
  • Storage: Store in amber vials at –20°C under inert gas (Ar) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can X-ray crystallography challenges (e.g., heavy atoms, disorder) be addressed when determining the structure of this compound?

Methodological Answer:

  • Heavy-Atom Refinement: Use SHELXL (SHELX-2018) with anisotropic displacement parameters for iodine and trityl groups. High-resolution data (≤1.0 Å) minimizes model bias .
  • Disorder Modeling: For flexible trityl groups, apply PART/SUMP instructions in SHELXL to split disordered atoms .
  • Validation: Cross-verify with WinGX/ORTEP for geometry analysis and R-factor convergence (target: R1 < 5%) .

Q. Table 2: Crystallographic Refinement Parameters

ParameterValue
Space GroupP2₁/c
R1 (I > 2σ(I))0.043
CCDC DepositionPending

Q. How to resolve contradictions between computational modeling and experimental data in the electronic structure of the indazole ring?

Methodological Answer:

  • DFT vs. Experimental Discrepancies:
    • Optimize computational models (e.g., B3LYP/6-311+G(d,p)) using crystallographic coordinates to account for steric effects from the trityl group .
    • Compare HOMO-LUMO gaps with UV-Vis data (λmax ~300 nm for nitro-indazoles) to validate electronic transitions .

Case Study: Discrepancies in nitro-group orientation (coplanar vs. twisted) can arise from crystal packing forces not modeled in gas-phase DFT .

Q. What strategies minimize byproduct formation during the tritylation of 5-nitro-1H-indazole intermediates?

Methodological Answer:

  • Protecting Group Strategy: Pre-protect reactive sites (e.g., N2 with SEM-Cl) before tritylation to avoid competing alkylation .
  • Solvent Optimization: Use DCM/Et₃N at low temperatures (–20°C) to suppress trityl chloride hydrolysis .
  • Purification: Flash chromatography (hexane:EtOAc, 4:1) or recrystallization (CHCl₃/MeOH) isolates the target compound (>95% purity) .

Key Data:

  • Byproduct yields reduced from 15% (unoptimized) to 3% under optimized conditions .

Q. How can researchers validate the biological activity of this compound against kinase targets, given its structural similarity to known inhibitors?

Methodological Answer:

  • Kinase Assay Design: Use ADP-Glo™ kinase assays with recombinant kinases (e.g., CDK2, PKA) to measure IC₅₀ values. Include staurosporine as a positive control .
  • Structural Analysis: Overlay docking poses (AutoDock Vina) with co-crystallized inhibitors (PDB: 1H1S) to identify key interactions (e.g., H-bonding with hinge region) .

Note: The nitro group’s electron-withdrawing effects may enhance binding affinity but require toxicity profiling (e.g., MTT assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-nitro-1-trityl-1H-indazole
Reactant of Route 2
3-Iodo-5-nitro-1-trityl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.